molecular formula C10H13IN2O3S B14899677 2-iodo-N-(3-sulfamoylpropyl)benzamide

2-iodo-N-(3-sulfamoylpropyl)benzamide

Cat. No.: B14899677
M. Wt: 368.19 g/mol
InChI Key: GONZIOJKFZHGIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-(3-sulfamoylpropyl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of the sulfamoylpropyl group. The general synthetic route can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-N-(3-sulfamoylpropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Iodo-N-(3-sulfamoylpropyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-N-(3-sulfamoylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Uniqueness: 2-Iodo-N-(3-sulfamoylpropyl)benzamide is unique due to the presence of both the iodine atom and the sulfamoylpropyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H13IN2O3S

Molecular Weight

368.19 g/mol

IUPAC Name

2-iodo-N-(3-sulfamoylpropyl)benzamide

InChI

InChI=1S/C10H13IN2O3S/c11-9-5-2-1-4-8(9)10(14)13-6-3-7-17(12,15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H2,12,15,16)

InChI Key

GONZIOJKFZHGIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCS(=O)(=O)N)I

Origin of Product

United States

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